![molecular formula C21H17N5O2S2 B2363278 3-((2,5-Dimethylphenyl)sulfonyl)-N-phenylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amin CAS No. 892746-73-5](/img/structure/B2363278.png)

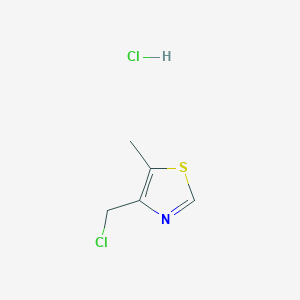

3-((2,5-Dimethylphenyl)sulfonyl)-N-phenylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

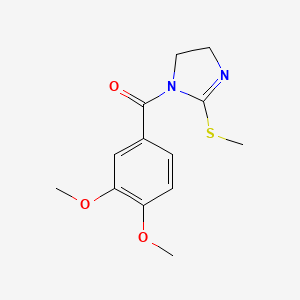

3-((2,5-dimethylphenyl)sulfonyl)-N-phenylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a useful research compound. Its molecular formula is C21H17N5O2S2 and its molecular weight is 435.52. The purity is usually 95%.

BenchChem offers high-quality 3-((2,5-dimethylphenyl)sulfonyl)-N-phenylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((2,5-dimethylphenyl)sulfonyl)-N-phenylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie: c-Met-Inhibition

Diese Verbindung gehört zu einer Klasse von Molekülen, die nachweislich die c-Met-Proteinkinase hemmen . c-Met ist eine Rezeptortyrosinkinase, die bei Dysregulation zur Entstehung und Metastasierung von Krebs beitragen kann. c-Met-Inhibitoren gelten als potenzielle Therapeutika für die Behandlung verschiedener Krebsarten.

Neuropharmakologie: GABA-A-Modulation

Strukturen, die den Kern dieser Verbindung enthalten, haben eine Aktivität als allosterische Modulatoren des GABA-A-Rezeptors gezeigt . Dieser Rezeptor ist ein wichtiger inhibitorischer Neurotransmitter-Rezeptor im Gehirn, und seine Modulation ist wichtig bei der Behandlung neurologischer Erkrankungen wie Epilepsie, Angstzustände und Schlaflosigkeit.

Polymerwissenschaft: Solarzellenkomponenten

Die Bausteine der Verbindung wurden in Polymeren verwendet, die in Solarzellen eingesetzt werden . Diese Polymere können die Effizienz von Solarzellen verbessern, was entscheidend für die Entwicklung nachhaltiger Energielösungen ist.

Enzymhemmung: BACE-1-Inhibition

Die Verbindung hat sich als potenzieller Hemmstoff der β-Sekretase 1 (BACE-1) erwiesen . BACE-1 ist ein Enzym, das an der Produktion von Beta-Amyloid-Peptiden beteiligt ist, die an der Pathogenese der Alzheimer-Krankheit beteiligt sind. BACE-1-Hemmstoffe werden als mögliche Behandlungen für Alzheimer untersucht.

Fluoreszierende Sonden

Aufgrund der einzigartigen elektronischen Struktur der Verbindung kann sie als fluoreszierende Sonde verwendet werden . Fluoreszierende Sonden sind wichtige Werkzeuge in der Biochemie und Molekularbiologie für die Untersuchung der Zellstruktur und -funktion sowie für die Diagnose von Krankheiten.

Harnstofftransporter-B-Inhibition

Ein Derivat dieser Verbindung, UTBinh-14, wirkt als Hemmstoff des Harnstofftransporters B (UT-B) . UT-B ist ein Protein, das den Transport von Harnstoff über Zellmembranen erleichtert. Die Hemmung von UT-B kann bei der Behandlung von Erkrankungen nützlich sein, die mit der abnormalen Konzentration von Harnstoff im Körper zusammenhängen, wie z. B. bestimmte Nierenerkrankungen.

LSD1-Inhibition

Das Triazolopyrimidin-Gerüst, das Teil der Struktur der Verbindung ist, kann als Vorlage für die Entwicklung neuer Hemmstoffe von LSD1 dienen . LSD1 ist ein Enzym, das Lysinreste an Histonproteinen demethyliert und so die Genexpression beeinflusst. LSD1-Hemmstoffe werden auf ihr Potenzial in der Krebstherapie untersucht.

Entwicklung synthetischer Methoden

Die Synthese der Verbindung beinhaltet neuartige Methoden, die zur Herstellung einer Vielzahl von heterocyclischen Verbindungen eingesetzt werden können . Diese Synthesewege sind wertvoll für die Entwicklung neuer Pharmazeutika und Materialien.

Wirkmechanismus

Target of Action

The primary target of this compound is the Urea Transporter B (UT-B) . UT-B is a protein that facilitates the transport of urea across the cell membrane . This compound acts as a reversible inhibitor of UT-B .

Mode of Action

This compound interacts with its target, UT-B, by binding to an intracellular site in a urea-competitive manner . This binding inhibits the influx of urea through UT-B, thereby disrupting the normal function of the transporter .

Biochemical Pathways

The inhibition of UT-B affects the urea transport pathway . Urea is a major end product of nitrogen metabolism in humans and is transported by UT-B. By inhibiting UT-B, this compound disrupts the balance of urea in the body .

Pharmacokinetics

It is soluble in dmso at a concentration of 100 mg/ml , which suggests that it may have good bioavailability

Result of Action

The inhibition of UT-B by this compound leads to a decrease in the maximum urinary concentration of urea . It also increases urination volume . These effects could potentially be used to treat conditions related to urea imbalance.

Eigenschaften

IUPAC Name |

10-(2,5-dimethylphenyl)sulfonyl-N-phenyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N5O2S2/c1-13-8-9-14(2)17(12-13)30(27,28)21-20-23-19(22-15-6-4-3-5-7-15)18-16(10-11-29-18)26(20)25-24-21/h3-12H,1-2H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMBCOSIIANPDKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N5O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-(1H-benzo[d]imidazole-5-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2363200.png)

![N-(2-chlorobenzyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2363202.png)

![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetic acid](/img/structure/B2363209.png)

![4-(N-cyclopropyl-N-methylsulfamoyl)-N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)benzamide](/img/structure/B2363211.png)

![S-[2-[(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate](/img/structure/B2363212.png)

![2-(methoxymethyl)-1-(3-phenoxypropyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2363215.png)